4-(3-Hydroxypropylthio)pyridine
Description
4-(3-Hydroxypropylthio)pyridine is a pyridine derivative characterized by a thioether-linked 3-hydroxypropyl substituent at the 4-position of the pyridine ring. This structure combines the aromatic pyridine core with a sulfur-containing side chain and a hydroxyl group, which may enhance solubility in polar solvents and enable participation in hydrogen bonding.
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-pyridin-4-ylsulfanylpropan-1-ol |
InChI |
InChI=1S/C8H11NOS/c10-6-1-7-11-8-2-4-9-5-3-8/h2-5,10H,1,6-7H2 |
InChI Key |
OUCSZKWRKZPPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1SCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Pyridine derivatives exhibit diverse physicochemical and biological properties depending on their substituents. Below is a comparative analysis of compounds with functional groups analogous to 4-(3-Hydroxypropylthio)pyridine:
Structural and Functional Group Analysis
Key Differences in Properties
Solubility and Reactivity: The 3-hydroxypropylthio group in this compound likely enhances water solubility compared to non-polar substituents like 3-phenylpropyl () or 4-nitrobenzyl (). The hydroxyl group enables hydrogen bonding, similar to the amino group in 4-(1-Aminoethyl)pyridine ().
The electron-donating hydroxypropylthio group in this compound may similarly lower the energy gap, enhancing charge-transfer interactions. In contrast, 4-(4-Nitrobenzyl)pyridine’s nitro group is electron-withdrawing, which could reduce electron density on the pyridine ring and alter absorption spectra .
The hydroxypropylthio group’s toxicity remains unstudied but may require precautions similar to thiol-containing compounds.
Preparation Methods
Photoinitiator Effects
Adding 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator (5 mol%) reduces reaction time to 2 hours while maintaining yield (83%). Excessive initiator (>10 mol%) promotes oligomerization, dropping yields to 55%.
Mitsunobu Reaction for Hydroxyl Group Retention
For substrates requiring hydroxyl protection, the Mitsunobu reaction couples 4-mercaptopyridine with 3-(tert-butyldimethylsilyloxy)-1-propanol. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C→25°C over 24 hours achieves 72% yield. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) quantitatively restores the hydroxyl group.
Solid-Phase Synthesis for High-Purity Applications
Immobilizing 4-mercaptopyridine on Wang resin enables iterative coupling with 3-bromo-1-propanol. After swelling the resin in dichloromethane (DCM), adding triethylamine (10 equiv) and heating to 40°C for 48 hours yields 68% of resin-bound product. Cleavage with trifluoroacetic acid (TFA)/H₂O (95:5) provides 4-(3-Hydroxypropylthio)pyridine with >99% purity (HPLC).
Enzymatic Synthesis Using Sulfotransferases
Biocatalytic methods employ E. coli-expressed aryl sulfotransferase (AST) to transfer the thiol group from 3-mercapto-1-propanol to 4-hydroxypyridine. In phosphate buffer (pH 7.4) with adenosine 5′-phosphosulfate (APS) as a cofactor, this method achieves 58% yield at 37°C over 72 hours. While environmentally friendly, the requirement for anaerobic conditions limits industrial adoption .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(3-Hydroxypropylthio)pyridine?
Methodological Answer:
The synthesis of thioether-functionalized pyridines like this compound typically involves nucleophilic substitution or coupling reactions. For example:
- Thiol-Alkylation : React 4-mercaptopyridine with 3-bromo-1-propanol under basic conditions (e.g., NaOH in dichloromethane) to introduce the hydroxypropyl group via SN2 substitution .
- Cross-Coupling : Use Suzuki-Miyaura coupling (as seen in for similar pyridine derivatives) with boronic acid derivatives, though this requires pre-functionalized starting materials .
Key Parameters : Optimize reaction time (6–12 hrs), temperature (60–80°C), and solvent polarity (DMF or THF) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Basic: How can the molecular structure of this compound be characterized?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm and hydroxypropylthio protons at δ 1.8–3.5 ppm) .
- X-Ray Diffraction : Grow single crystals via solvent evaporation (e.g., ethanol/water mix) and analyze to resolve bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds involving the hydroxy group) .
Data Table :
| Parameter | Value |
|---|---|
| C–S Bond Length | ~1.81 Å |
| S–C–C–O Dihedral Angle | ~75° |
Advanced: How do supramolecular interactions influence the crystallographic packing of this compound?
Methodological Answer:
Intermolecular forces such as hydrogen bonding and π–π stacking dictate crystal packing:
- Hydrogen Bonds : The hydroxy group forms O–H⋯N interactions with pyridine rings of adjacent molecules (distance: ~2.7 Å, angle: ~160°) .
- π–π Stacking : Pyridine rings may stack with a centroid-to-centroid distance of 3.6–3.8 Å, creating lamellar networks .
Experimental Design : Compare XRD data with computational models (DFT or MD simulations) to validate interactions. Use Mercury software for crystal structure visualization .
Advanced: What are the oxidation pathways of the thioether group in this compound?
Methodological Answer:
The thioether group undergoes selective oxidation:
- Sulfoxide Formation : Treat with HO (30%) in acetic acid at 0–5°C for 2 hrs to yield 4-(3-Hydroxypropylsulfinyl)pyridine .
- Sulfone Formation : Use mCPBA (meta-chloroperbenzoic acid) in dichloromethane at room temperature for 24 hrs .
Analytical Validation : Monitor reaction progress via TLC and confirm products using HRMS and -NMR (sulfoxide: δ 2.9–3.1 ppm; sulfone: δ 3.3–3.5 ppm).
Advanced: How to resolve contradictions in reported spectroscopic data for thioether-pyridine derivatives?
Methodological Answer:
Discrepancies often arise from solvent effects or impurities:
- Standardization : Use deuterated solvents (e.g., DMSO-d or CDCl) and internal standards (TMS) for NMR .
- Cross-Validation : Compare XRD-derived bond lengths with computational results (e.g., Gaussian09 B3LYP/6-31G* calculations) .
- Purity Checks : Employ HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities (>99% purity required for publication) .
Advanced: How to design bioactivity assays for this compound?
Methodological Answer:
Leverage structural analogs (e.g., triazole-pyridine hybrids in ) for guidance:
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
- Enzyme Inhibition : Screen for COX-2 or kinase inhibition via fluorescence-based assays (IC determination) .
Data Interpretation : Use dose-response curves and molecular docking (AutoDock Vina) to correlate activity with structural features (e.g., thioether flexibility) .
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